4-(Quinolin-2-ylsulfanylmethyl)benzonitrile
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Overview
Description
4-(Quinolin-2-ylsulfanylmethyl)benzonitrile is a chemical compound that features a quinoline moiety attached to a benzonitrile group via a sulfanylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-ylsulfanylmethyl)benzonitrile typically involves the reaction of quinoline derivatives with benzonitrile derivatives. One common method involves the use of a sulfanylmethylating agent to introduce the sulfanylmethyl group between the quinoline and benzonitrile moieties. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-ylsulfanylmethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(Quinolin-2-ylsulfanylmethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-ylsulfanylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, which can lead to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
Quinazoline derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
4-(Quinolin-2-ylsulfanylmethyl)benzonitrile is unique due to its specific structural features, which combine the properties of quinoline and benzonitrile moieties. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(quinolin-2-ylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-11-13-5-7-14(8-6-13)12-20-17-10-9-15-3-1-2-4-16(15)19-17/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEMIEOREYYEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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